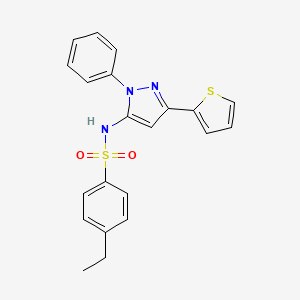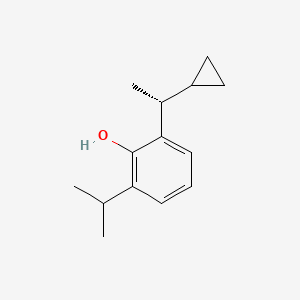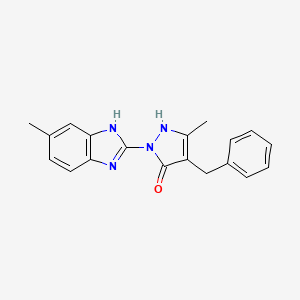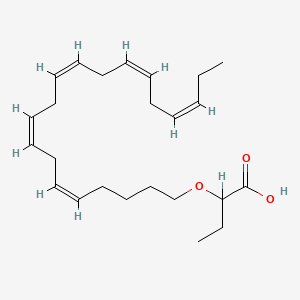
Icosabutate
Übersicht
Beschreibung
Icosabutat ist ein neuartiges, strukturell modifiziertes Fettsäurederivat der EicosapentaensäureDiese Verbindung zeigt starke entzündungshemmende und antifibrotische Wirkungen, was sie zu einem vielversprechenden Kandidaten für die Behandlung von nicht-alkoholischer Fettleberhepatitis und anderen Lipidstörungen macht .
Wirkmechanismus
Target of Action
Icosabutate primarily targets the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR-120 . FFAR4 is a receptor highly expressed in Kupffer cells, which are specialized macrophages located in the liver . FFAR4 plays a crucial role in regulating insulin secretion, insulin resistance, and hepatic inflammation .
Mode of Action
As an oral, liver-targeted FFAR4 agonist, this compound interacts with its target by binding to FFAR4, thereby activating it . This activation has potent anti-inflammatory activity, as observed in animal models and patients with lipid disorders .
Biochemical Pathways
this compound affects multiple biochemical pathways. It regulates pivotal lipid pathways involved in hepatic inflammation and fibrosis . It also influences the metabolism of eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid . Moreover, it impacts hepatic glutathione metabolism and oxidized lipids .
Pharmacokinetics
this compound exhibits optimized absorption, distribution, and metabolism properties for targeting hepatic inflammation . Unlike unmodified fatty acids, this compound resists both incorporation into complex lipids and fatty acid β-oxidation . This results in high extracellular concentrations of non-esterified this compound, providing superior anti-inflammatory and anti-fibrotic efficacy .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It reduces inflammation and fibrosis in the liver . In patients with elevated circulating lipids, this compound treatment led to rapid reductions in markers of liver injury .
Biochemische Analyse
Biochemical Properties
Icosabutate interacts with the GPR-120 receptor, which is highly expressed in Kupffer cells . This interaction results in potent anti-inflammatory activity. This compound also signals via other pathways such as PPAR-a and the arachidonic acid cascade, contributing to its anti-inflammatory and anti-fibrotic activity .
Cellular Effects
This compound has been shown to significantly reduce relevant markers of NASH (Non-alcoholic steatohepatitis) and fibrosis in patients . It also normalizes elevated liver enzymes in dyslipidemic patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GPR-120 receptor . This interaction leads to the activation of anti-inflammatory pathways and the inhibition of pro-inflammatory pathways .
Temporal Effects in Laboratory Settings
In a 52-week, multicenter, placebo-controlled, Phase 2b study (ICONA trial), this compound was shown to significantly reduce relevant markers of NASH and fibrosis over a period of 16 weeks .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages . It has been shown to improve glucose tolerance in insulin-resistant rodent models .
Metabolic Pathways
This compound is involved in key metabolic and inflammatory pathways in the liver, including the regulation of membrane and nuclear fatty acid receptors .
Transport and Distribution
This compound is an oral drug that is liver-targeted . It is designed to overcome the inherent limitations of unmodified fatty acids as oral drugs targeting metabolic and inflammatory pathways in the liver .
Subcellular Localization
Given that it is a liver-targeted drug, it is likely that it is localized in the liver cells where it exerts its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Icosabutat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Eicosapentaensäure modifizieren. Die strukturelle Modifikation beinhaltet die Minimierung der Veresterung, um die Aktivierung von Fettsäuren und die Einarbeitung in komplexe Lipide zu begrenzen . Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.
Industrielle Produktionsmethoden
Die industrielle Produktion von Icosabutat umfasst eine großtechnische chemische Synthese unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
Reaktionstypen
Icosabutat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Derivaten führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Icosabutat, die jeweils einzigartige chemische Eigenschaften und potenzielle therapeutische Anwendungen besitzen .
Wissenschaftliche Forschungsanwendungen
Icosabutat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen von strukturellen Modifikationen auf Fettsäurederivate zu untersuchen.
Biologie: Es wird verwendet, um die Rolle des freien Fettsäure-Rezeptors 4 in der Leberfunktion und -entzündung zu untersuchen.
Medizin: Es wird als potenzielle Behandlung für nicht-alkoholische Fettleberhepatitis, Lipidstörungen und andere Stoffwechselerkrankungen untersucht.
Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt .
Wirkmechanismus
Icosabutat entfaltet seine Wirkung durch das Ansprechen auf den freien Fettsäure-Rezeptor 4, der in Leberzellen, den sogenannten Kupffer-Zellen, stark exprimiert wird. Die Aktivierung dieses Rezeptors führt zu starken entzündungshemmenden und antifibrotischen Wirkungen. Zusätzlich beeinflusst Icosabutat andere Signalwege, wie den Peroxisomen-Proliferator-aktivierten Rezeptor alpha und die Arachidonsäurekaskade, was zu seinen therapeutischen Wirkungen beiträgt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Eicosapentaensäure: Eine natürliche Omega-3-Fettsäure mit entzündungshemmenden Eigenschaften.
Docosahexaensäure: Eine weitere Omega-3-Fettsäure mit ähnlichen entzündungshemmenden Wirkungen.
Elafibranor: Ein dualer Peroxisomen-Proliferator-aktivierter Rezeptor alpha- und delta-Agonist, der zur Behandlung von nicht-alkoholischer Fettleberhepatitis eingesetzt wird.
Obeticholinsäure: Ein Farnesoid-X-Rezeptor-Agonist, der zur Behandlung von primär biliärer Cholangitis und nicht-alkoholischer Fettleberhepatitis eingesetzt wird
Einzigartigkeit von Icosabutat
Icosabutat ist aufgrund seiner strukturellen Modifikation einzigartig, die die Veresterung minimiert und die Aktivierung von Fettsäuren sowie die Einarbeitung in komplexe Lipide begrenzt. Diese Modifikation verstärkt seine lebergerichteten Wirkungen und reduziert das Risiko der Peroxidation, was es zu einem effektiveren therapeutischen Mittel im Vergleich zu seinen natürlichen Gegenstücken macht .
Eigenschaften
IUPAC Name |
2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGXDRFFBBLZBT-AAQCHOMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253909-57-7 | |
| Record name | Icosabutate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosabutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSABUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


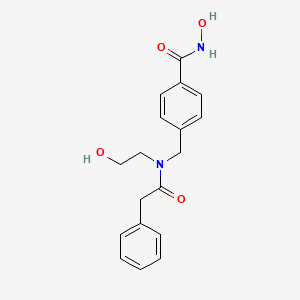
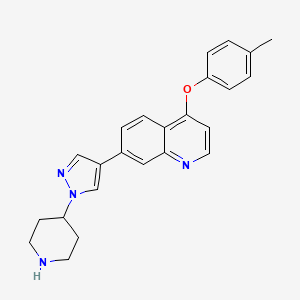
![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)
